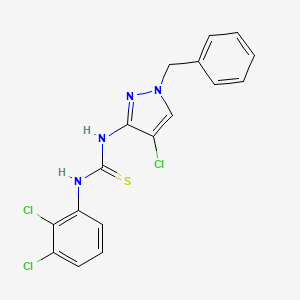![molecular formula C12H17ClN2O B4285493 N-[1-(4-chlorophenyl)propyl]-N'-ethylurea](/img/structure/B4285493.png)
N-[1-(4-chlorophenyl)propyl]-N'-ethylurea
Descripción general
Descripción
N-[1-(4-chlorophenyl)propyl]-N'-ethylurea, commonly known as CPEU, is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of CPEU is not fully understood. However, it has been proposed that CPEU acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can be used as catalysts in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPEU have not been extensively studied. However, it has been reported that CPEU exhibits low toxicity and is not mutagenic or carcinogenic. Additionally, CPEU has been shown to have anti-inflammatory and analgesic properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPEU is its potential applications in catalytic reactions. CPEU can form stable complexes with metal ions, which can be used as catalysts in various chemical reactions. Additionally, CPEU is relatively easy to synthesize and has low toxicity. However, one limitation of CPEU is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the use of CPEU in scientific research. One potential application is in the development of new catalysts for organic synthesis. Additionally, CPEU can be used as a starting material for the synthesis of other urea derivatives with potential biological activity. Further studies are needed to fully understand the mechanism of action of CPEU and its potential applications in various fields.
Conclusion:
In conclusion, CPEU is a chemical compound that has potential applications in scientific research. It can be synthesized using a simple method and has low toxicity. CPEU has been extensively studied for its potential applications in catalytic reactions and as a starting material for the synthesis of other urea derivatives. Further studies are needed to fully understand the mechanism of action of CPEU and its potential applications in various fields.
Aplicaciones Científicas De Investigación
CPEU has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand in the design and synthesis of new metal complexes for catalytic applications. CPEU has also been used as a model compound for studying the reaction mechanism of urea derivatives with metal ions. Additionally, CPEU has been used as a starting material for the synthesis of other urea derivatives with potential biological activity.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-ethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-3-11(15-12(16)14-4-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGSVNVYZJPMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate](/img/structure/B4285422.png)
![ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285425.png)

![ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4285456.png)
![4-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4285461.png)
![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4285469.png)
![ethyl N-[(dibenzylamino)carbonyl]glycinate](/img/structure/B4285470.png)
![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
![ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4285475.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4285489.png)
![N-[1-(4-chlorophenyl)propyl]-N'-propylurea](/img/structure/B4285490.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4285497.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285503.png)

